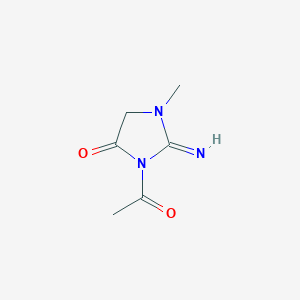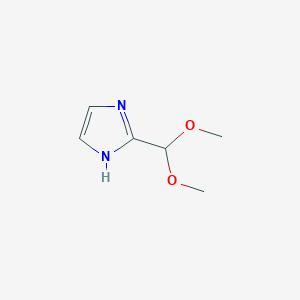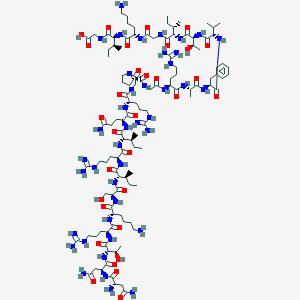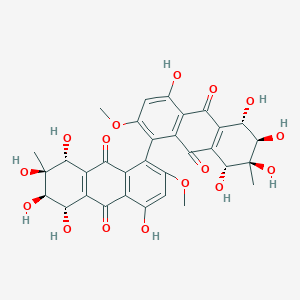
3-Acetyl-2-imino-1-methylimidazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-2-imino-1-methylimidazolidin-4-one is a chemical compound that has garnered interest in scientific research due to its unique properties and potential applications. This compound is also known as Acetamidine, and it is a derivative of imidazolidinone. The chemical formula for 3-Acetyl-2-imino-1-methylimidazolidin-4-one is C6H10N2O2, and it has a molecular weight of 142.16 g/mol.
Mécanisme D'action
The mechanism of action of 3-Acetyl-2-imino-1-methylimidazolidin-4-one is not fully understood. However, it is believed that the compound works by inhibiting the growth and replication of bacteria. This is achieved by interfering with the synthesis of the bacterial cell wall.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-Acetyl-2-imino-1-methylimidazolidin-4-one has low toxicity and does not have any significant biochemical or physiological effects on the human body. However, further studies are needed to fully understand the safety profile of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Acetyl-2-imino-1-methylimidazolidin-4-one in lab experiments is its low toxicity. This makes it a safe compound to work with, and it can be used in a variety of experiments without posing a significant risk to researchers. However, one of the limitations of using this compound is its limited solubility in certain solvents, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on 3-Acetyl-2-imino-1-methylimidazolidin-4-one. One area of interest is in the development of new antimicrobial drugs. Acetamidine has shown promise as a potential candidate for the treatment of bacterial infections, and further research is needed to fully understand its mechanism of action and potential applications.
Another area of interest is in the development of new synthetic methods for the production of 3-Acetyl-2-imino-1-methylimidazolidin-4-one. This could lead to more efficient and cost-effective production methods, which would make this compound more accessible for research and development.
Finally, further studies are needed to fully understand the safety profile of this compound. This could involve testing its toxicity in different animal models or investigating its potential long-term effects on human health.
Conclusion:
In conclusion, 3-Acetyl-2-imino-1-methylimidazolidin-4-one is a chemical compound that has potential applications in various scientific fields. Its low toxicity and antimicrobial properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of 3-Acetyl-2-imino-1-methylimidazolidin-4-one involves the reaction of 2-amino-1-methylimidazolidin-4-one with acetic anhydride in the presence of a catalyst. The resulting product is a yellow crystalline solid that is soluble in water and ethanol.
Applications De Recherche Scientifique
3-Acetyl-2-imino-1-methylimidazolidin-4-one has been studied for its potential applications in various scientific fields. One of the most promising areas of research is in the development of new drugs. Acetamidine has been shown to have antimicrobial properties, which makes it a potential candidate for the treatment of bacterial infections.
Propriétés
Numéro CAS |
112538-45-1 |
|---|---|
Nom du produit |
3-Acetyl-2-imino-1-methylimidazolidin-4-one |
Formule moléculaire |
C6H9N3O2 |
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
3-acetyl-2-imino-1-methylimidazolidin-4-one |
InChI |
InChI=1S/C6H9N3O2/c1-4(10)9-5(11)3-8(2)6(9)7/h7H,3H2,1-2H3 |
Clé InChI |
QMQDYPSDRZORPH-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(=O)CN(C1=N)C |
SMILES canonique |
CC(=O)N1C(=O)CN(C1=N)C |
Synonymes |
4-Imidazolidinone, 3-acetyl-2-imino-1-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Sodium tetrakis[3,5-bis(1,1,1,3,3,3-hexafluoro-2-methoxy-2-propyl)phenyl]borate trihydrate](/img/structure/B39439.png)


![Thieno[3,2-b]pyridin-3-amine](/img/structure/B39445.png)
![1-Cyclopropyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B39448.png)

![N-[5-[[2-[4-(acridin-9-ylamino)anilino]-2-oxoethyl]carbamoyl]-1-methylpyrrol-3-yl]-4-amino-1-methylpyrrole-2-carboxamide](/img/structure/B39454.png)



![4,5,16,17-Tetramethoxy-9-oxa-11-azapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,8(19),14,16-heptaen-10-one](/img/structure/B39462.png)

